molecular formula C25H45N5O13 B549189 Glatiramer acetate CAS No. 147245-92-9

Glatiramer acetate

Cat. No.: B549189
CAS No.: 147245-92-9
M. Wt: 623.7 g/mol
InChI Key: FHEAIOHRHQGZPC-KIWGSFCNSA-N
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Description

Properties

IUPAC Name

acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEAIOHRHQGZPC-KIWGSFCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163637
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147245-92-9
Record name Glatiramer acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147245-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glatiramer acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Industrial Ethanol Oxidation

The predominant industrial method for acetic acid synthesis involves ethanol oxidation. Ethanol is dehydrated in a reactor at 150–200°C, followed by oxidation with oxygen or air over a heterogeneous catalyst (e.g., palladium or rhodium). The exothermic reaction generates acetic acid and carbon dioxide, with yields exceeding 90% under optimized conditions.

Key Reaction:

C2H5OH+O2CH3COOH+H2O+CO2ΔH=500kJ/mol[1]\text{C}2\text{H}5\text{OH} + \text{O}2 \rightarrow \text{CH}3\text{COOH} + \text{H}2\text{O} + \text{CO}2 \quad \Delta H = -500 \, \text{kJ/mol} \quad

Vacuum Evaporation Purification

Post-synthesis, crude acetic acid (60–70% purity) undergoes vacuum evaporation at 0.8–1.5 MPa and 120–160°C to achieve >99% concentration. This method minimizes thermal degradation and energy consumption compared to fractional distillation.

Table 1: Industrial Acetic Acid Synthesis Parameters

ParameterValue
CatalystPd/Rh on Alumina
Temperature150–200°C
Pressure1.5–3.0 MPa
Yield90–95%

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-Tyrosine)

Biosynthesis from L-Phenylalanine

L-Tyrosine is enzymatically synthesized in vivo via phenylalanine hydroxylase (PAH)-catalyzed hydroxylation of L-phenylalanine, requiring tetrahydrobiopterin as a cofactor. Industrially, microbial fermentation using Escherichia coli or Corynebacterium glutamicum strains optimized for shikimate pathway flux achieves titers of 50–100 g/L.

Chemical Synthesis

A two-step chemical route involves:

  • Ehrlich Reaction : Condensation of phenol with acetaldehyde and ammonium chloride under acidic conditions to form 4-hydroxyphenylpyruvic acid.

  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) of the keto acid to yield L-tyrosine.

Table 2: L-Tyrosine Production Methods

MethodYieldPurity
Microbial Fermentation85%99%
Chemical Synthesis70%95%

(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)

Pyroglutamate Decyclization

A patented process converts (2S)-pyroglutamic acid to L-glutamic acid via derivatization and decyclization:

  • Protection : The amine and carboxyl groups of pyroglutamate are protected using tert-butoxycarbonyl (Boc) and methyl ester groups.

  • Methylene Addition : Reaction with N,N-dimethylformamide diisopropyl acetal forms a 4-enamine intermediate.

  • Hydrolysis and Reduction : Acid hydrolysis yields hydroxymethylene glutamic acid, reduced to L-glutamic acid with NaBH₄.

Key Reaction:

(2S)-PyroglutamateHCl, H2OL-Glutamic Acid[3]\text{(2S)-Pyroglutamate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{L-Glutamic Acid} \quad

Fermentation

Corynebacterium glutamicum fermentation dominates industrial production, yielding 120–150 g/L via glucose catabolism and α-ketoglutarate amination.

Table 3: L-Glutamic Acid Synthesis Comparison

MethodCostScalability
Chemical SynthesisHighModerate
FermentationLowHigh

(2S)-2-Aminopropanoic Acid (L-Alanine)

Ammonia-Lactic Acid Condensation

L-Alanine is synthesized via Strecker synthesis:

  • Condensation : Lactaldehyde reacts with ammonium chloride and potassium cyanide.

  • Hydrolysis : The resulting aminonitrile is hydrolyzed under acidic conditions to L-alanine.

Enzymatic Resolution

Racemic alanine is resolved using L-specific acylase, achieving >99% enantiomeric excess (ee).

Table 4: L-Alanine Production Metrics

ParameterChemicalEnzymatic
Yield75%90%
ee50%99%

(2S)-2,6-Diaminohexanoic Acid (L-Lysine Hydrochloride)

Hydrochlorination of L-Lysine

L-Lysine is treated with concentrated HCl (12 M) at 80°C for 4 hours, forming the trihydrochloride salt with >98% conversion.

Fermentation and Downstream Processing

Corynebacterium glutamicum fermentation produces L-lysine, which is purified via ion-exchange chromatography and crystallized as the hydrochloride salt.

Table 5: L-Lysine Hydrochloride Synthesis

StepConditions
FermentationGlucose, 32°C, 48 hr
Hydrochlorination12 M HCl, 80°C, 4 hr

Scientific Research Applications

Healthcare and Pharmaceuticals

  • Wound Care : Dilute acetic acid solutions are effective in treating infections caused by antibiotic-resistant bacteria. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .
  • Drug Synthesis : Acetic acid is a crucial reagent in the synthesis of active pharmaceutical ingredients (APIs). It aids in producing esters and anhydrides used in various medications .

Renewable Energy

  • Biofuel Production : Acetic acid is pivotal in bioconversion pathways involving acetogenic bacteria that convert biomass into ethanol. This process is essential for sustainable biofuel production .
  • Microbial Fuel Cells : Research indicates that acetic acid can serve as a feedstock for microbial fuel cells, offering a cleaner alternative to traditional fuels .

Materials Science

  • Graphene Synthesis : Acetic acid has been explored as a greener alternative in the synthesis of graphene by removing metal catalysts without the harshness of stronger acids .
  • Polymer Modifications : It is used to enhance polymer surfaces, improving properties like hydrophilicity and mechanical strength through controlled reactions .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

  • This amino acid is involved in neurotransmission and has potential applications in treating neurological disorders due to its role as a precursor for neurotransmitters like dopamine .

(2S)-2-aminopentanedioic acid

  • Known for its role in protein synthesis, this compound has applications in oncology as part of drug conjugates that enhance the delivery of chemotherapeutics like paclitaxel .

(2S)-2-aminopropanoic acid (L-Alanine)

  • L-Alanine is utilized in nutritional supplements and plays a vital role in metabolism and energy production. It is also significant in total parenteral nutrition formulations .

(2S)-2,6-diaminohexanoic acid

  • This compound has potential applications in peptide synthesis and as a building block for various biopharmaceuticals due to its structural properties that facilitate the formation of peptide bonds .

Case Study 1: Wound Care Innovations

A clinical study demonstrated the effectiveness of dilute acetic acid solutions in treating chronic wound infections. Patients showed significant improvement after using acetic acid-based dressings compared to standard care protocols.

Case Study 2: Biofuel Production

Research on the use of acetic acid in microbial fermentation processes highlighted its efficiency in converting agricultural waste into ethanol. This approach not only reduced waste but also provided a sustainable energy source.

Comparison with Similar Compounds

Acetic Acid

Acetic acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biochemical applications, including use as a solvent, preservative, and metabolic intermediate in the citric acid cycle.

(2S)-2-Amino-3-(4-hydroxyphenyl)propanoic Acid (L-Tyrosine)

L-Tyrosine (C₉H₁₁NO₃) is an aromatic amino acid with a hydroxylated phenyl group. It serves as a precursor for neurotransmitters (e.g., dopamine) and pigments (e.g., melanin) .

(2S)-2-Aminopentanedioic Acid (L-Glutamic Acid)

L-Glutamic acid (C₅H₉NO₄) is a dicarboxylic amino acid critical in nitrogen metabolism and neurotransmission (e.g., as the excitatory neurotransmitter glutamate) .

(2S)-2-Aminopropanoic Acid (L-Alanine)

L-Alanine (C₃H₇NO₂) is the smallest chiral amino acid, playing roles in glucose-alanine cycling and protein synthesis .

(2S)-2,6-Diaminohexanoic Acid (L-Lysine)

L-Lysine (C₆H₁₄N₂O₂) is a dibasic amino acid essential for protein synthesis, crosslinking (e.g., collagen), and post-translational modifications . Its hydrochloride form (C₆H₁₅ClN₂O₂) is used in pharmaceuticals .

Structural and Functional Comparison

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Role(s)
Acetic Acid C₂H₄O₂ 60.05 Carboxyl Metabolic intermediate, pH regulation
L-Tyrosine C₉H₁₁NO₃ 181.19 Amino, carboxyl, phenol Neurotransmitter synthesis, antioxidant
L-Glutamic Acid C₅H₉NO₄ 147.13 Amino, two carboxyl groups Neurotransmission, nitrogen transport
L-Alanine C₃H₇NO₂ 89.09 Amino, carboxyl, methyl Energy production, osmolyte
L-Lysine C₆H₁₄N₂O₂ 146.19 Amino, carboxyl, ε-amino group Protein synthesis, enzyme cofactor, calcium absorption

Key Structural Differences

  • Acetic Acid: Lacks an amino group, making it distinct from the amino acids. Its small size and acidity enable roles in pH modulation.
  • L-Tyrosine: Unique phenol ring enables participation in redox reactions and aromatic interactions .
  • L-Glutamic Acid : Dual carboxyl groups allow chelation of metal ions and participation in urea cycle .
  • L-Lysine: ε-amino group facilitates crosslinking in proteins (e.g., collagen) and post-translational acetylation .

Metabolic and Stress Responses

  • L-Lysine in Plants : Accumulates in sorghum stems under osmotic stress, aiding cellular adaptation .
  • L-Glutamic Acid : Central to nitrogen assimilation and GABA production in plants under abiotic stress .

Analytical Methods

  • Spectrophotometry : Validated for quantifying lysine derivatives (e.g., Angiolin) with high accuracy (linearity R² > 0.99) and robustness across pH 1–3 .

Stereochemical Considerations

All listed amino acids are L-isomers, which are biologically active in eukaryotes. D-isomers (e.g., D-lysine, (2R)-2,6-diaminohexanoic acid) are rare in nature but studied for antimicrobial applications .

Biological Activity

The biological activity of acetic acid and several amino acids, specifically (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid , (2S)-2-aminopentanedioic acid , (2S)-2-aminopropanoic acid , and (2S)-2,6-diaminohexanoic acid , has garnered significant attention in recent research. This article synthesizes findings from various studies to provide a comprehensive overview of their biological activities, mechanisms of action, and potential therapeutic applications.

Acetic Acid: Antimicrobial Properties

Acetic acid, a simple carboxylic acid, exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a variety of pathogens, particularly in wound care:

  • Minimum Inhibitory Concentration (MIC) : Acetic acid has an MIC ranging from 0.16% to 0.31% against planktonic bacteria, including common wound pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Biofilm Disruption : It can prevent biofilm formation and eradicate mature biofilms within three hours of exposure, making it a promising agent for treating chronic infections .

The mechanism by which acetic acid exerts its antimicrobial effects involves:

  • pH Reduction : Acetic acid penetrates bacterial cell walls in its protonated form, leading to cytoplasmic acidification and disruption of cellular functions .
  • Biofilm Penetration : At lower pH levels, acetic acid can penetrate biofilms effectively, killing embedded bacteria and causing the biofilm matrix to swell and shed dead cells .

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic Acid

This compound has shown potential as an anticancer agent:

  • Antioxidant Properties : It demonstrated significant antioxidant activity in assays such as DPPH radical scavenging .
  • Cytotoxicity : Compounds derived from this amino acid exhibited cytotoxic effects on A549 lung cancer cells, reducing cell viability by 50% .

(2S)-2-aminopentanedioic Acid and (2S)-2-aminopropanoic Acid

These amino acids are primarily known for their roles in metabolic pathways but have also been explored for potential therapeutic applications:

  • Metabolic Role : Both amino acids are intermediates in metabolic pathways that may influence cellular growth and repair mechanisms.
  • Research Implications : Their structural modifications may yield new compounds with enhanced biological activities against various diseases.

(2S)-2,6-diaminohexanoic Acid

This compound is being investigated for its antimicrobial properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this amino acid exhibit activity against multidrug-resistant bacterial strains .
  • Potential Applications : Its unique structure may provide a scaffold for developing new antimicrobial agents targeting resistant pathogens.

Comparative Summary Table

Compound NameBiological ActivityKey Findings
Acetic AcidAntimicrobialEffective against planktonic bacteria; MIC 0.16%-0.31% .
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic AcidAntioxidant, AnticancerReduces A549 cell viability; potent antioxidant properties .
(2S)-2-aminopentanedioic AcidMetabolic RoleIntermediates in metabolic pathways; potential therapeutic applications.
(2S)-2-aminopropanoic AcidMetabolic RoleSimilar to above; contributes to cellular growth and repair mechanisms.
(2S)-2,6-diaminohexanoic AcidAntimicrobialExhibits activity against multidrug-resistant strains .

Case Study 1: Wound Care with Acetic Acid

A clinical study assessed the effectiveness of acetic acid in treating burn wounds infected with Pseudomonas aeruginosa. Results indicated that application of 3% acetic acid significantly reduced bacterial counts within 30 minutes, highlighting its rapid action against biofilm-producing pathogens .

Case Study 2: Antioxidant Potential of Amino Acids

Research on derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid revealed promising results in terms of antioxidant capacity. These compounds not only reduced oxidative stress markers but also showed selective cytotoxicity towards cancer cells without harming normal cells .

Q & A

Q. How can enantiomeric purity be determined for (2S)-2-aminopentanedioic acid derivatives in synthetic workflows?

Methodological Answer: Enantiomeric purity is critical for chiral amino acids. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (85:15) with 0.1% trifluoroacetic acid. Compare retention times to standards or employ circular dichroism (CD) spectroscopy for confirmation. For example, LiOH-mediated hydrolysis in THF/water systems (as in ) requires post-synthesis chiral analysis to verify stereochemical integrity .

Q. What strategies improve solubility of (2S)-2-amino-3-(phenylamino)propanoic acid in aqueous buffers?

Methodological Answer: Convert the free base to a salt form, such as dihydrochloride, which enhances solubility and stability (). Adjust pH to 6–7 using phosphate buffers, and consider co-solvents like DMSO (≤10%) for hydrophobic variants. For tyrosine analogs (e.g., (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid), solubility can be pH-dependent due to the phenolic –OH group; use buffered solutions at pH >8 to deprotonate the hydroxyl .

Q. Which computational tools predict physicochemical properties of (2S)-2,6-diaminohexanoic acid derivatives?

Methodological Answer: Quantum Chemistry-based QSPR (Quantitative Structure-Property Relationship) models, such as those from CC-DPS ( ), predict logP, pKa, and solubility. Tools like COSMO-RS or Schrodinger’s QikProp are suitable for rapid screening. For ionization potentials, use Gaussian 16 with B3LYP/6-31G* basis sets .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved during scale-up of peptide couplings involving (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid?

Methodological Answer: Discrepancies often arise from solvent polarity or activation efficiency. For example, DCC/DMAP-mediated couplings ( ) may show lower yields at larger scales due to incomplete carbodiimide activation. Switch to HATU or PyBOP for better efficiency, and monitor intermediates via LC-MS. Optimize solvent (e.g., DMF vs. dichloromethane) to reduce steric hindrance in bulky derivatives .

Q. What advanced techniques characterize non-covalent interactions between sodium ions and (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid?

Methodological Answer: Use CID (Collision-Induced Dissociation) mass spectrometry to measure sodium ion affinities (e.g., ΔrH° = 201 kJ/mol for analogous systems, ). Complement with DFT calculations (B3LYP/def2-TZVP) to model binding sites. Isothermal titration calorimetry (ITC) can quantify thermodynamic parameters (ΔG, ΔH) in solution .

Q. How can AI-driven simulations optimize reactor design for synthesizing (2S)-2-aminopropanoic acid derivatives?

Methodological Answer: Integrate COMSOL Multiphysics with ML algorithms (e.g., TensorFlow) to model reaction kinetics and mass transfer. For example, simulate flow reactors for continuous synthesis of Fmoc-protected derivatives ( ). AI can predict optimal parameters (temperature, residence time) and flag side reactions early, reducing trial-and-error experimentation .

Q. What crystallographic methods resolve ambiguities in the stereochemistry of complex peptide derivatives like (2S)-2-[[2-propanoic acid ( )?

Methodological Answer: Single-crystal X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) is definitive. For poorly diffracting crystals, use synchrotron radiation. Assign absolute configuration via anomalous scattering (e.g., sulfur SAD phasing). For intermediates, compare experimental and calculated CD spectra ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glatiramer acetate
Reactant of Route 2
Glatiramer acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.